molecular formula C16H25N7O2 B12610385 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate CAS No. 918625-15-7

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate

Cat. No.: B12610385
CAS No.: 918625-15-7
M. Wt: 347.42 g/mol
InChI Key: NALALVMGBPZXNV-UHFFFAOYSA-N
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Description

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is a compound that features azide functional groups and a pyrrole core. Azides are known for their reactivity, particularly in click chemistry, where they participate in cycloaddition reactions. This compound is of interest in various fields, including organic synthesis and materials science, due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is highly efficient and produces high yields of the desired product. The reaction conditions often involve the use of copper(I) catalysts and can be performed in various solvents, including water and organic solvents .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in cycloaddition reactions.

    Hydrogen Gas and Palladium Catalyst: Used in reduction reactions.

    Nucleophiles: Used in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate primarily involves its reactivity with other molecules. The azide groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create complex molecular architectures. The pyrrole core can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is unique due to its dual azide functionality and pyrrole core. This combination allows for diverse reactivity and applications, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

918625-15-7

Molecular Formula

C16H25N7O2

Molecular Weight

347.42 g/mol

IUPAC Name

5-azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C16H25N7O2/c17-22-20-9-5-2-1-4-8-14-12-15(19-13-14)16(24)25-11-7-3-6-10-21-23-18/h12-13,19H,1-11H2

InChI Key

NALALVMGBPZXNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1CCCCCCN=[N+]=[N-])C(=O)OCCCCCN=[N+]=[N-]

Origin of Product

United States

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